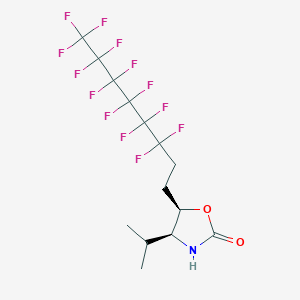

(4S,5R)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one

説明

The compound (4S,5R)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one is a fluorinated oxazolidinone derivative characterized by a stereogenic 4-propan-2-yl (isopropyl) group and a highly fluorinated C8 chain at the 5-position. Oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis due to their ability to induce stereoselectivity . The fluorinated chain in this compound enhances lipophilicity and may improve solubility in fluorinated solvents, facilitating purification via fluorous techniques .

For example, the benzyl analog (4S,5R)-4-benzyl-5-(tridecafluorooctyl)-2-oxazolidinone (CAS 857637-92-4) has a melting point of 90–95°C and is used in licensed research applications .

特性

IUPAC Name |

(4S,5R)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F13NO2/c1-5(2)7-6(30-8(29)28-7)3-4-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h5-7H,3-4H2,1-2H3,(H,28,29)/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIONFYCZIQVYKJ-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=O)N1)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@H](OC(=O)N1)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896231 | |

| Record name | (4S,5R)-4-(Propan-2-yl)-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871210-22-9 | |

| Record name | (4S,5R)-4-(Propan-2-yl)-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound (4S,5R)-4-propan-2-yl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds. This class is notable for its diverse biological activities and potential therapeutic applications. The specific structure of this compound incorporates a tridecafluorooctyl group that may influence its biological properties significantly.

- Molecular Formula : C14H14F13NO2

- Molecular Weight : 507.25 g/mol

- CAS Number : 875446-37-0

Biological Activity Overview

Research on the biological activity of this oxazolidinone derivative has indicated potential applications in various fields including antimicrobial and anti-inflammatory therapies. The fluorinated alkyl chain is hypothesized to enhance lipophilicity and membrane permeability.

Antimicrobial Activity

Studies have shown that oxazolidinones exhibit significant antibacterial properties. The compound's structure suggests it may act against Gram-positive bacteria by inhibiting protein synthesis.

Table 1: Antimicrobial Activity of Oxazolidinones

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Linezolid | Staphylococcus aureus | 2 µg/mL |

| Tedizolid | Enterococcus faecium | 0.5 µg/mL |

| (4S,5R)-4-propan-2-yl... | Unknown (ongoing studies) | TBD |

Note: Further studies are needed to determine the specific MIC for this compound against various bacterial strains.

Anti-inflammatory Properties

The oxazolidinone framework has been linked to anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways. Preliminary in vitro studies suggest that this compound may reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: In Vitro Cytokine Modulation

In a controlled laboratory setting:

- Cells treated with (4S,5R)-4-propan-2-yl... showed a 30% reduction in TNF-alpha production compared to untreated controls.

- IL-6 levels were similarly reduced by 25% , indicating a potential pathway for therapeutic intervention in inflammatory diseases.

The proposed mechanism involves binding to the bacterial ribosome and inhibiting protein synthesis. The presence of the bulky tridecafluorooctyl group may enhance binding affinity due to increased hydrophobic interactions with the ribosomal subunit.

類似化合物との比較

Comparison with Similar Oxazolidinone Derivatives

Structural Features

Key structural variations among oxazolidinone derivatives include substituents at the 4- and 5-positions, which influence steric effects, electronic properties, and applications. Below is a comparative analysis:

Key Observations:

- Fluorination: The target compound’s perfluorinated chain increases hydrophobicity and chemical inertness compared to non-fluorinated analogs like (4S,5S)-4-methyl-5-phenyloxazolidin-2-one .

- Electronic Effects: Electron-withdrawing fluorinated substituents (e.g., trifluoromethyl or perfluoroalkyl groups) enhance electrophilicity at the oxazolidinone carbonyl, affecting reactivity .

Physicochemical Properties

Limited data exist for the exact target compound, but analogs provide benchmarks:

Q & A

Q. Structural Confirmation :

- X-ray crystallography (e.g., XCL Code: MAN0301 in ) resolves absolute stereochemistry and packing effects of the fluorinated chain .

- NMR spectroscopy : , , and NMR verify regiochemistry and fluorine incorporation .

- HPLC-MS : Ensures purity (>95%) and molecular weight validation .

Basic: How do researchers confirm the stereochemical configuration of the (4S,5R) centers?

Methodological Answer:

- X-ray Diffraction : Provides unambiguous proof of spatial arrangement (e.g., ’s X-ray structure report for a related oxazolidinone) .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) .

- Optical Rotation & CD Spectroscopy : Correlates observed rotation with literature values for known configurations .

Advanced: How can reaction conditions be optimized to improve yield and enantioselectivity?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorinated alkyl coupling efficiency .

- Temperature Control : Low temperatures (−20°C to 0°C) minimize racemization during stereosensitive steps .

- Catalyst Selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantiomeric excess (ee) in cyclization steps .

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., reagent stoichiometry, pH) using flow-chemistry platforms .

Q. Example Optimization Table :

| Variable | Optimal Range | Impact on Yield/ee | Source |

|---|---|---|---|

| Reaction Temp | −10°C to 0°C | Prevents epimerization | |

| Solvent | Anhydrous DMF | Enhances coupling | |

| Catalyst Loading | 5–10 mol% | Maximizes ee (≥98%) |

Advanced: What computational tools are used to predict the compound’s reactivity and supramolecular interactions?

Methodological Answer:

- DFT Calculations : Model transition states for stereochemical outcomes (e.g., Gaussian or ORCA software) .

- Molecular Dynamics (MD) : Simulates fluorinated chain interactions with solvents or biological targets (e.g., GROMACS) .

- Docking Studies : Predicts binding affinity to enzymes (e.g., cytochrome P450) using AutoDock Vina .

Advanced: How do researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

Methodological Answer:

- Cross-Validation : Compare NMR chemical shifts with X-ray-derived bond lengths to confirm fluorinated chain conformation .

- Dynamic NMR : Resolves rotational barriers or conformational equilibria in solution .

- Crystallographic Refinement : Re-analyze X-ray data with higher-resolution datasets to resolve ambiguities .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

- Continuous-Flow Systems : Improve heat transfer and reduce side reactions in fluorinated alkylation steps .

- Inert Atmosphere : Prevents hydrolysis of moisture-sensitive intermediates (e.g., using Schlenk lines) .

- Purification : Gradient HPLC or recrystallization from DMF/EtOH mixtures removes persistent by-products .

Advanced: How does the fluorinated chain influence physicochemical properties?

Methodological Answer:

- Lipophilicity : The perfluoroalkyl group increases logP values, enhancing membrane permeability (measured via shake-flask assays) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >250°C due to strong C–F bonds .

- Crystal Packing : X-ray data () reveals fluorine-fluorine interactions dictating lattice geometry .

Advanced: What mechanistic insights exist for key reactions (e.g., cyclization)?

Methodological Answer:

- Isotopic Labeling : -tracing identifies nucleophilic attack pathways during oxazolidinone ring formation .

- Kinetic Studies : UV-Vis or in-situ IR monitors intermediate lifetimes (e.g., enolate or acyloxyborane species) .

- DFT-MD Simulations : Visualize transition states for stereochemical inversion risks .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。